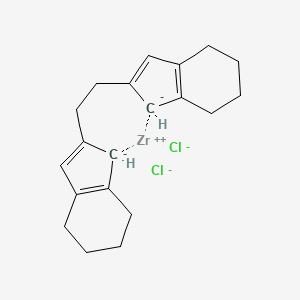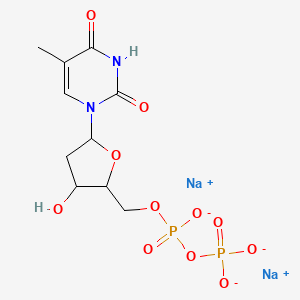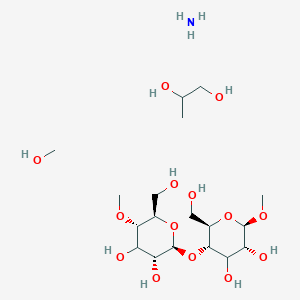
2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzopyran ring substituted with a trifluoromethyl group and a glucopyranosiduronic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure selective substitution.
Attachment of the Glucopyranosiduronic Acid Moiety: This step involves glycosylation reactions, where the glucopyranosiduronic acid is linked to the benzopyran ring.
Esterification and Acetylation: The final steps involve esterification to introduce the methyl ester group and acetylation to form the triacetate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzopyran ring and trifluoromethyl group contribute to its binding affinity and selectivity towards these targets. The glucopyranosiduronic acid moiety enhances its solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl β-D-glucopyranosiduronic acid: Similar structure but lacks the methyl ester and triacetate groups.
8-Hydroxy Efavirenz 8-O-β-D-Glucuronide: A metabolite of Efavirenz with a similar glucopyranosiduronic acid moiety.
Uniqueness
2-Oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid Methyl Ester Triacetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
116523-81-0 |
|---|---|
Molecular Formula |
C₂₃H₂₁F₃O₁₂ |
Molecular Weight |
546.4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,8S)-9-hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B1146698.png)
![3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol](/img/structure/B1146699.png)






